molecular formula C28H22Br2Cl2N2Ni B6298033 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide CAS No. 541517-33-3

1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide

Cat. No.: B6298033
CAS No.: 541517-33-3
M. Wt: 675.9 g/mol
InChI Key: PYSRTUCOIJCHMH-UHFFFAOYSA-L
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Description

1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide is a complex organometallic compound featuring a nickel center coordinated to a bis(imino) ligand. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide typically involves the reaction of 1,2-diphenylethane-1,2-diamine with 3-chloro-2-methylphenyl isocyanate, followed by the addition of nickel(II) bromide. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of nickel(III) or nickel(IV) species.

  • Reduction: Reduction reactions can lead to the formation of nickel(I) or nickel(0) species.

  • Substitution: Substitution reactions at the nickel center are common, where ligands can be replaced by other coordinating species.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

  • Substitution: Various ligands, such as phosphines and amines, can be used to substitute the existing ligands.

Major Products Formed:

  • Oxidation: Nickel(III) or nickel(IV) complexes.

  • Reduction: Nickel(I) or nickel(0) complexes.

  • Substitution: Various nickel-ligand complexes depending on the substituting ligand.

Scientific Research Applications

  • Chemistry: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.

  • Biology: It has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

  • Industry: The compound is utilized in the production of fine chemicals and materials due to its catalytic properties.

Mechanism of Action

The mechanism by which 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide exerts its effects involves its ability to coordinate to various substrates, facilitating reactions such as oxidative addition, reductive elimination, and ligand exchange. The molecular targets and pathways involved are often related to the electronic properties of the nickel center and the ligand environment.

Comparison with Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane-nickel(II) complexes

  • Bis(imino)pyridine-nickel(II) complexes

  • Bis(phosphine)nickel(II) complexes

Uniqueness: 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties compared to other nickel complexes. This uniqueness allows for specific reactivity patterns and applications in catalysis and material science.

Properties

IUPAC Name

N,N'-bis(3-chloro-2-methylphenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2.2BrH.Ni/c1-19-23(29)15-9-17-25(19)31-27(21-11-5-3-6-12-21)28(22-13-7-4-8-14-22)32-26-18-10-16-24(30)20(26)2;;;/h3-18H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSRTUCOIJCHMH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C(C2=CC=CC=C2)C(=NC3=C(C(=CC=C3)Cl)C)C4=CC=CC=C4.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333958
Record name 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541517-33-3
Record name 1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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